molecular formula C15H26O2 B14201111 5-(4-Pentylcyclohexyl)oxolan-2-one CAS No. 832147-87-2

5-(4-Pentylcyclohexyl)oxolan-2-one

Cat. No.: B14201111
CAS No.: 832147-87-2
M. Wt: 238.37 g/mol
InChI Key: YOEMHVOPNIXVQP-UHFFFAOYSA-N
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Description

5-(4-Pentylcyclohexyl)oxolan-2-one (CAS: 832147-87-2) is a γ-lactone (five-membered cyclic ester) with a trans-4-pentylcyclohexyl substituent. Its molecular formula is C₁₅H₂₆O₂, with a molecular weight of 238.36 g/mol . Key structural features include:

  • Cyclohexyl group: The trans-4-pentylcyclohexyl moiety contributes to hydrophobicity (XlogP = 5) .
  • Oxolan-2-one core: The lactone ring is characteristic of γ-lactones, influencing reactivity and stability.

Properties

CAS No.

832147-87-2

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-(4-pentylcyclohexyl)oxolan-2-one

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(16)17-14/h12-14H,2-11H2,1H3

InChI Key

YOEMHVOPNIXVQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pentylcyclohexyl)oxolan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-pentylcyclohexanone with ethyl chloroacetate in the presence of a base, followed by cyclization to form the oxolan-2-one ring. The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like distillation and crystallization to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Pentylcyclohexyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolan-2-one ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of catalysts like acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Pentylcyclohexyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(4-Pentylcyclohexyl)oxolan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, thereby exhibiting anti-inflammatory or antimicrobial properties.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications/Notes References
5-(4-Pentylcyclohexyl)oxolan-2-one C₁₅H₂₆O₂ 238.36 Trans-4-pentylcyclohexyl XlogP = 5; PSA = 26.3 Ų Likely used in materials science or fragrances (inferred from analogs)
5-(1H-Indol-3-yl)oxolan-2-one C₁₁H₉NO₂ 199.20 Indole (aromatic heterocycle) Melting point: 117–121°C; solid at RT Pharmaceutical intermediates
5-Pentyloxolan-2-one C₉H₁₆O₂ 156.22 Linear pentyl chain Lower hydrophobicity (XlogP inferred <5) Analytical standards (deuterated analogs used in GC-MS)
6-Butyloxan-2-one C₉H₁₆O₂ 156.22 Six-membered δ-lactone Higher ring size affects stability Flavor/fragrance industry
2,3,5-Tri-O-benzyl-D-ribonolactone C₂₆H₂₆O₅ 418.48 Benzyl ether groups PSA = 53.99 Ų; high polarity Pharmaceutical synthesis (Remdesivir intermediate)
Key Observations:

Substituent Effects :

  • The cyclohexyl group in the target compound enhances hydrophobicity compared to linear alkyl chains (e.g., 5-pentyloxolan-2-one) .
  • Aromatic substituents (e.g., indole in compound 12) increase melting points and enable solid-state applications .

Ring Size and Lactone Type :

  • γ-Lactones (oxolan-2-one) are generally more strained and reactive than δ-lactones (oxan-2-one), impacting their synthetic utility and stability .

Polarity and Solubility: The benzylated ribonolactone (PSA = 53.99 Ų) is significantly more polar than the target compound, making it suitable for aqueous-phase reactions in drug synthesis .

Functional and Application-Based Comparisons

  • Analytical Chemistry : Deuterated analogs like [5-(1,2-²H₂)pentyloxolan-2-one] serve as internal standards in GC-MS due to their isotopic stability .
  • Pharmaceuticals : Indole-substituted lactones (e.g., compound 12) exhibit structural motifs common in bioactive molecules, whereas benzylated lactones are intermediates in antiviral drug synthesis .

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